2,2-Diiodobutane

Physical Property Analysis Separation Science Process Chemistry

2,2-Diiodobutane (C4H8I2) is a geminal (gem) diiodoalkane, characterized by two iodine atoms bonded to the same C2 carbon. This structural motif, distinct from its vicinal (1,2-) and terminal (1,4-) diiodobutane isomers, imparts specific electronic and steric properties that govern its reactivity.

Molecular Formula C4H8I2
Molecular Weight 309.92 g/mol
CAS No. 29443-50-3
Cat. No. B13468714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diiodobutane
CAS29443-50-3
Molecular FormulaC4H8I2
Molecular Weight309.92 g/mol
Structural Identifiers
SMILESCCC(C)(I)I
InChIInChI=1S/C4H8I2/c1-3-4(2,5)6/h3H2,1-2H3
InChIKeyLGXRSMGEDJRTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diiodobutane (CAS 29443-50-3): Key Properties and Procurement Baseline for Geminal Diiodoalkane Research


2,2-Diiodobutane (C4H8I2) is a geminal (gem) diiodoalkane, characterized by two iodine atoms bonded to the same C2 carbon [1]. This structural motif, distinct from its vicinal (1,2-) and terminal (1,4-) diiodobutane isomers, imparts specific electronic and steric properties that govern its reactivity [2]. It is primarily utilized as a precursor for generating reactive intermediates in synthetic and mechanistic chemistry, most notably the methyl-ethyl Criegee intermediate [3].

Why 2,2-Diiodobutane (CAS 29443-50-3) Cannot Be Replaced by 1,2- or 1,4-Diiodobutane in Critical Synthetic and Spectroscopic Applications


For scientific applications where the precise substitution pattern dictates chemical behavior, the isomeric form of diiodobutane is critical and cannot be interchanged. The geminal arrangement of iodine atoms in 2,2-diiodobutane produces a uniquely hindered electrophilic center and distinct bond polarization compared to the vicinal diiodide in 1,2-diiodobutane or the terminal, flexible alkyl chain of 1,4-diiodobutane [1]. This fundamental difference leads to divergent elimination and substitution reaction pathways, and influences conformational dynamics essential for generating specific transient species [2]. The quantitative data below illustrate how these structural variations manifest as measurable differences in physical properties and functional utility, establishing the specific procurement rationale for 2,2-diiodobutane.

Quantitative Differentiation of 2,2-Diiodobutane (CAS 29443-50-3) from its Closest Isomers: A Technical Evidence Guide for Procurement


Boiling Point and Vapor Pressure Differentiation from 1,2- and 1,4-Diiodobutane Isomers

2,2-Diiodobutane exhibits a significantly lower boiling point (200.9±8.0 °C) compared to its vicinal (1,2-) and terminal (1,4-) isomers. This property is critical for purification and process design [1]. In a cross-study comparable analysis, 1,2-diiodobutane has a reported boiling point of 230.1 °C at 760 mmHg, while 1,4-diiodobutane boils at 246.1±8.0 °C . The lower boiling point of 2,2-diiodobutane, combined with its higher vapor pressure (0.4±0.4 mmHg at 25°C) relative to 1,4-diiodobutane (0.0±0.5 mmHg at 25°C), indicates it is the more volatile of the diiodobutane isomers, which can be an advantage in gas-phase experiments or distillative purification protocols [1].

Physical Property Analysis Separation Science Process Chemistry

Computational LogP and Lipophilicity Comparison: 2,2- vs. 1,3-Diiodobutane

The position of iodine substitution directly impacts the compound's calculated lipophilicity. 2,2-Diiodobutane has a higher estimated XLogP3-AA (3.5) compared to its 1,3-isomer (LogP 2.635) [1]. This difference, calculated using standard computational models, suggests that 2,2-diiodobutane is predicted to have greater lipid solubility and permeability [1][2]. While both are lipophilic, this quantifiable difference in predicted partition coefficient can guide the selection of a diiodoalkane scaffold in early-stage drug design or when developing extraction and purification methodologies.

Medicinal Chemistry ADME Prediction Computational Chemistry

Specialized Application: Synthesis of Methyl-Ethyl Criegee Intermediate via 2,2-Diiodobutane Discharge

2,2-Diiodobutane serves as an irreplaceable precursor for the gas-phase synthesis of the doubly substituted methyl-ethyl Criegee intermediate (C2H5C(CH3)OO) using pulsed electric discharge [1]. This specific gem-diiodo structure is essential for generating the desired carbon skeleton in the intermediate. Attempts to substitute with 1,2- or 1,4-diiodobutane would yield different transient species (e.g., a monosubstituted Criegee intermediate or other alkyl peroxy radicals), failing to provide the necessary structure for this targeted spectroscopic study. The successful observation and analysis of four distinct conformers of this important atmospheric oxidant were solely enabled by the use of 2,2-diiodobutane [1].

Atmospheric Chemistry Spectroscopy Reactive Intermediate Synthesis

Class-Level Cytotoxicity: 2,2-Diiodobutane as a Benchmark for Structural Influence on Toxicity of Diiodoalkanes

While specific toxicological data for 2,2-diiodobutane is limited, class-level evidence from a 2025 study on related diiodoalkanes (1,2-diiodoethane, 1,3-diiodopropane, 1,4-diiodobutane) provides a crucial baseline for risk assessment [1]. The study demonstrated that all tested diiodoalkanes induced significant, dose-dependent cytotoxicity in HepG2 cells at a concentration of 25 µM, linked to oxidative stress [1]. Given that 2,2-diiodobutane is a structural isomer of 1,4-diiodobutane and shares the same molecular weight (309.92 g/mol), it is prudent to assume a comparable hazard profile and handle it with equivalent caution. This context is essential for procurement, ensuring appropriate safety protocols and disposal measures are established.

Environmental Toxicology In Vitro Toxicology Safety Assessment

Research and Industrial Application Scenarios for 2,2-Diiodobutane (CAS 29443-50-3): A Use-Case Based Procurement Guide


Synthesis and Spectroscopic Study of Atmospheric Criegee Intermediates

In fundamental atmospheric chemistry research, 2,2-diiodobutane is the required precursor for generating the doubly substituted methyl-ethyl Criegee intermediate (C2H5C(CH3)OO) [1]. Using pulsed electric discharge, it is the only diiodobutane isomer that yields this specific intermediate, enabling high-resolution FTMW spectroscopy to resolve its conformational landscape and internal rotation dynamics [1]. Procurement for this application is driven by the need for a validated, specific precursor rather than a generic alkyl iodide.

Comparative Physical Property Studies and Isomer Separation Development

The distinct physical properties of 2,2-diiodobutane, such as its lower boiling point (~200.9 °C) compared to other diiodobutane isomers, make it a valuable model compound for developing and optimizing separation processes [1][2]. It can serve as a key component in studies focused on the separation of isomeric mixtures, and its predicted higher lipophilicity (XLogP3 3.5) allows researchers to explore structure-property relationships in partition-based extractions and chromatographic method development [3].

Toxicological Screening and Safety Protocol Development for Organic Iodides

As a representative geminal diiodoalkane, 2,2-diiodobutane can be used as a reference compound in toxicological screening programs assessing the environmental or biological impact of organic iodides [1]. Based on class-level cytotoxicity data, procurement is often accompanied by the development of rigorous safety data sheets and handling protocols. It serves as a benchmark to investigate whether the position of iodine substitution (geminal vs. vicinal vs. terminal) modulates the oxidative stress and cytotoxic response in in vitro models like HepG2 cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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